3-chloro-4-(2-ethylpiperidin-1-yl)aniline
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Overview
Description
3-chloro-4-(2-ethylpiperidin-1-yl)aniline is an organic compound with the molecular formula C13H19ClN2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 2-ethyl-1-piperidinyl group at the fourth position.
Preparation Methods
The synthesis of 3-chloro-4-(2-ethylpiperidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 2-ethylpiperidine under specific conditions. One common method includes:
Starting Materials: 3-chloroaniline and 2-ethylpiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.
Chemical Reactions Analysis
3-chloro-4-(2-ethylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amines.
Scientific Research Applications
3-chloro-4-(2-ethylpiperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical structure.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of aniline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-(2-ethylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
3-chloro-4-(2-ethylpiperidin-1-yl)aniline can be compared with other similar compounds, such as:
3-Chloro-2-(4-chloro-1-piperidinyl)aniline: This compound has a similar structure but with an additional chlorine atom on the piperidine ring, which may alter its chemical reactivity and biological activity.
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline: This compound differs in the position of the chlorine atom on the aniline ring, which can influence its chemical properties and applications.
Properties
IUPAC Name |
3-chloro-4-(2-ethylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJCWRHGMCYMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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